1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Description
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a perfluoroethyl (-C₂F₅) group at position 3 and a trifluoromethyl (-CF₃) group at position 4 of the pyrazole ring. These compounds are notable for their enhanced thermal stability, lipophilicity, and applications in pharmaceuticals, agrochemicals, and materials science .
The synthesis of such fluorinated pyrazoles typically involves multi-step routes, including cyclization, halogenation, and coupling reactions. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized via acylation, cyclization, hydrolysis, and chlorination, achieving a 46.8% yield on an industrial scale .
Properties
CAS No. |
1845774-24-4 |
|---|---|
Molecular Formula |
C7H4F8N2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H4F8N2/c1-17-2-3(6(10,11)12)4(16-17)5(8,9)7(13,14)15/h2H,1H3 |
InChI Key |
JIFSQOOKYJPGKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from Fluorinated Precursors
The synthesis typically starts from fluorinated ketone or diketone precursors bearing trifluoromethyl and perfluoroalkyl groups. The process involves:
- Preparation of fluorinated 1,3-diketones or related intermediates.
- Cyclization with methylhydrazine to form the pyrazole ring.
- Functional group transformations to introduce or modify substituents.
This approach allows for the controlled placement of fluorinated groups and methyl substitution on the pyrazole ring.
One-step Cyclization from Fluorinated α,β-Unsaturated Ketones
A practical synthetic method reported for related trifluoromethyl-substituted pyrazoles involves a one-step cyclization starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one derivatives. This method yields regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be separated by exploiting differences in boiling points under controlled pressure.
While this method is primarily demonstrated for trifluoromethyl substitution, analogous strategies can be adapted for perfluoroethyl groups by using corresponding perfluoroalkyl-substituted ketones.
Lithiation and Functional Group Introduction
Further functionalization of the pyrazole ring, including introduction of aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride groups, can be achieved by lithiation of the methylated trifluoromethyl pyrazole intermediates under flow reactor conditions. Bromination with N-bromosuccinimide (NBS) under mild conditions allows selective substitution at the 4-position.
This strategy can be adapted for the synthesis of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole by employing appropriate perfluoroethyl-substituted pyrazole intermediates.
Detailed Stepwise Preparation Method
Based on patent literature and research publications, the preparation can be summarized as follows:
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of fluorinated diketone intermediate (e.g., 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione or perfluoroethyl analog) | Condensation of fluoroacetyl halide derivative with dimethylaminovinyl methyl ketone in organic solvent (e.g., dichloromethane), low temperature (-25 to -20 °C) | High purity (>95%), quantitative yield |
| 2 | Cyclization with methylhydrazine | Addition of 40% aqueous methylhydrazine solution at low temperature (-20 °C), stirring for 1 hour | Yields ~85-90%, formation of 1-methyl-3-(fluoroalkyl)-4-acetylpyrazole derivatives |
| 3 | Oxidation and acidification | Alkali oxidation followed by acidification with hydrochloric acid (31%), cooling to 10 °C, filtration | Yields ~90-96%, formation of carboxylic acid derivatives |
| 4 | Functional group modifications (e.g., bromination, lithiation) | Use of NBS for bromination, lithiation under controlled conditions for further substitution | Enables introduction of various functional groups at 4-position |
This sequence can be adapted to introduce the perfluoroethyl group at the 3-position and trifluoromethyl at the 4-position by selecting appropriate starting materials and reaction conditions.
Research Findings and Optimization
- Regioselectivity Control: The regioisomeric mixture formed in the cyclization step can be separated by distillation under reduced pressure, exploiting differences in boiling points as shown in boiling point vs pressure diagrams.
- Flow Reactor Lithiation: Use of flow reactors for lithiation improves reproducibility and scale-up potential for functionalized pyrazoles.
- Mild Bromination: NBS bromination under mild conditions preserves sensitive fluorinated substituents while enabling further functionalization.
- High Purity and Yield: The described methods achieve high purity (>95%) and yields above 85%, suitable for industrial applications.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Fluorinated diketone synthesis | Fluoroacetyl halide, dimethylaminovinyl methyl ketone | Low temperature, organic solvent | Fluorinated diketone intermediate | >95% purity, quantitative |
| Pyrazole ring cyclization | Methylhydrazine aqueous solution | -20 °C, 1 hour | 1-Methyl-3-(fluoroalkyl)-4-acetylpyrazole | 85-90% |
| Oxidation and acidification | Alkali oxidant, HCl (31%) | Cooling to 10 °C, filtration | 3-Fluoroalkyl-1-methylpyrazole-4-carboxylic acid | 90-96% |
| Functionalization (bromination, lithiation) | NBS, organolithium reagents | Mild conditions, flow reactor | Functionalized pyrazoles | Variable, high efficiency |
Chemical Reactions Analysis
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines.
Scientific Research Applications
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Fluorinated pyrazoles are investigated for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its bioavailability and efficacy. The specific pathways involved depend on the target application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural and Electronic Properties
Fluorinated substituents significantly influence the electronic and steric properties of pyrazoles. Below is a comparison of key analogs:
*Calculated based on formula C₇H₅F₈N₂.
Key Observations:
- Perfluoroethyl vs.
- Positional Effects : Trifluoromethyl at position 4 (target) versus position 3 (analogs) may shift electronic density, affecting reactivity and intermolecular interactions.
Stability and Reactivity
- Thermal Stability : Fluorinated groups generally enhance thermal stability. The perfluoroethyl group in the target compound may offer superior stability compared to -CF₃ but at the cost of synthetic complexity .
- Reactivity : Chloromethyl-substituted analogs () are highly reactive in nucleophilic substitutions, whereas carboxamide derivatives () undergo hydrolysis under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
